molecular formula C11H12BrNO2 B8693305 1-Acetyl-6-bromo-5-methoxyindoline

1-Acetyl-6-bromo-5-methoxyindoline

Cat. No. B8693305
M. Wt: 270.12 g/mol
InChI Key: OCEAQMQNNWWZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6-bromo-5-methoxyindoline is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-6-bromo-5-methoxyindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-6-bromo-5-methoxyindoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Acetyl-6-bromo-5-methoxyindoline

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(6-bromo-5-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H12BrNO2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4H2,1-2H3

InChI Key

OCEAQMQNNWWZRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-acetyl-6-bromoindolin-5-ol (Tetrahedron 1973, 29(8), 1115; 40 g, 0.15 mole) in DMF (500 ml) was treated with K2CO3 (61 g, 0.45 mole) and iodomethane (11.7 ml, 0.19 mole) and maintained at room temperature for 20 h, then concentrated under vacuum to 200 ml. The residue was treated with water (200 ml) and the precipitate filtered off, dried and recrystallised from EtOAc to afford the title compound as a white solid (35.7 g, 85%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
85%

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